2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as methanol and the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is usually stirred at room temperature for several hours and then purified using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include imines, amines, thioureas, and hydrazones
Scientific Research Applications
2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(3-bromo-4-methoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes enable the compound to detect and respond to the presence of various ions and molecules, making it useful in sensor applications .
Comparison with Similar Compounds
Similar Compounds
(E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one:
6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one: Known for its antineoplastic and antiviral properties, this compound is another example of a structurally related molecule with significant biological activities.
Uniqueness
Its ability to act as a chemosensor and its potential therapeutic properties make it a compound of considerable interest in scientific research .
Properties
Molecular Formula |
C20H13BrN2O3 |
---|---|
Molecular Weight |
409.2g/mol |
IUPAC Name |
2-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H13BrN2O3/c1-26-17-9-8-12(10-16(17)21)11-22-23-19(24)14-6-2-4-13-5-3-7-15(18(13)14)20(23)25/h2-11H,1H3/b22-11+ |
InChI Key |
COZSZCCELCJDST-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br |
SMILES |
COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br |
Origin of Product |
United States |
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